molecular formula C13H15NO2 B132761 1-butylindole-3-carboxylic Acid CAS No. 154287-01-1

1-butylindole-3-carboxylic Acid

Cat. No.: B132761
CAS No.: 154287-01-1
M. Wt: 217.26 g/mol
InChI Key: FCDUTQOVTAGBSP-UHFFFAOYSA-N
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Description

1-butylindole-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

154287-01-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-butylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16)

InChI Key

FCDUTQOVTAGBSP-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of potassium hydroxide (6.9 kg, 133.7 mol) in 14 mL of methanol was heated to reflux temperature and crude 1-butyl-3-trifluoroacetylindole (11.5 kg) in 35 L of toluene was added slowly. The mixture was heated under reflux for 60 minutes, cooled to approximately 50° C. and 80 L of water was added. The aqueous layer was separated and extracted with 30 L toluene. Phosphoric acid was then added to the aqueous layer until a pH of 7.16 was obtained. Ethyl acetate was then added, followed by additional phosphoric acid until a pH of 2.38 was obtained. The ethyl acetate layer was separated and washed twice with water (2×40 L). The ethyl acetate layer was filtered, heated to 83° C. and combined with 40 L of heptane at which point crystallization occured. The mixture distilled until the mixture heated to 89° C., after which the mixture was cooled slowly. A crystalline product was obtained and isolated by filtration. Drying under nitrogen gave 1-butylindole-3-carboxylic acid (6.64 kg, 30.6 mol), m.p. 124°-126° C.
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
1-butyl-3-trifluoroacetylindole
Quantity
11.5 kg
Type
reactant
Reaction Step Two
Quantity
35 L
Type
solvent
Reaction Step Two
Name
Quantity
80 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (34.1 g, 1.42 mol) in 300 mL of DMF was stirred in an ice/methanol bath and a solution of 3-indolecarboxylic acid (55.0 g, 0,374 mol) in 250 mL DMF was added dropwise over 45 minutes. The mixture was stirred for 30 minutes and then 100 mL of additional DMF was added. The mixture was cooled to 0° C. and 1-iodobutane (8.79 g, 40.8 mL, 0.359 mol) was added. The mixture was stirred for approximately 12 hours. The mixture was then poured in 2.0 L of ice water, acidified with 1N hydrochloric acid, extracted 3 times with ethyl acetate, washed twice with water and then dried over magnesium sulfate. The mixture was concentrated and the residue mixed with diethylether. Filtration gave 1-butylindole-3-carboxylic acid (62.74 g, 0.309 mol) as a white powder.
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
40.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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